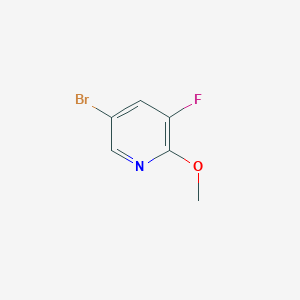

5-Bromo-3-fluoro-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBFRAAJISQBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564545 | |

| Record name | 5-Bromo-3-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124432-70-8 | |

| Record name | 5-Bromo-3-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine (CAS No. 124432-70-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-2-methoxypyridine, with the Chemical Abstracts Service (CAS) number 124432-70-8 , is a halogenated and methoxy-substituted pyridine derivative that has emerged as a critical building block in modern medicinal chemistry.[1][2] Its unique structural arrangement, featuring a reactive bromine atom, a modulating fluorine atom, and a methoxy group on a pyridine scaffold, makes it a highly versatile intermediate for the synthesis of complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, key applications in drug discovery with a focus on palladium-catalyzed cross-coupling reactions, and essential safety and handling information.

Physicochemical Properties

This compound is a compound whose physical state at room temperature can be either solid or liquid, contingent upon its specific intermolecular forces.[2] A summary of its key computed and reported physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 124432-70-8 | [3][4] |

| Molecular Formula | C₆H₅BrFNO | [5] |

| Molecular Weight | 206.01 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | COC1=C(F)C=C(Br)C=N1 | [4] |

| InChIKey | DEBFRAAJISQBIE-UHFFFAOYSA-N | [5] |

| Purity | ≥97% | [4] |

Synthesis Pathway

Step 1: Fluorination of 2-methoxy-5-bromopyridine

The initial step involves the introduction of a fluorine atom onto the pyridine ring. This can be achieved through a diazotization reaction of an amino precursor. However, a more direct route, if feasible, would be electrophilic fluorination. Given the directing effects of the methoxy and bromo substituents, achieving the desired 3-fluoro substitution might require optimization of fluorinating agents and reaction conditions. A more robust method, as detailed in patent literature for a similar isomer, involves the conversion of an amino group to a fluoro group via a diazonium salt.[6]

Step 2: Bromination of 3-fluoro-2-methoxypyridine

The second step is the bromination of the fluorinated intermediate. The fluorine and methoxy groups will direct the electrophilic substitution of bromine. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for such reactions on electron-rich pyridine rings.[7]

A detailed experimental protocol based on these principles is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluoro-2-methoxypyridine

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-fluoro-2-methoxypyridine (1.0 equivalent) in the chosen anhydrous solvent.

-

Slowly add N-Bromosuccinimide (1.0-1.2 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The strategic importance of this compound in drug discovery lies in its utility as a scaffold for generating diverse molecular libraries through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9]

The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for the introduction of various aryl, heteroaryl, or alkyl groups via the Suzuki-Miyaura reaction.[9] This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[10][11]

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

-

Purify the residue by column chromatography to yield the desired coupled product.

Spectroscopic Data

Accurate structural elucidation is paramount in chemical synthesis. While a publicly available, comprehensive set of spectra for this compound is limited, representative data for similar compounds can provide valuable insights.[12][13][14]

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The methoxy group will appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine, bromine, and oxygen atoms will be shifted downfield.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic combination of functional groups allows for the efficient construction of novel molecular architectures through reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS 124432-70-8 [matrix-fine-chemicals.com]

- 5. This compound | C6H5BrFNO | CID 14837011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. 3-Bromo-5-fluoro-2-methoxypyrdine(884494-81-9) 1H NMR [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 5-Bromo-3-fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity profiles enable the construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive technical overview of a particularly valuable, yet sparsely documented reagent: 5-Bromo-3-fluoro-2-methoxypyridine. While this compound holds significant potential as a scaffold in drug discovery, a notable scarcity of published experimental data necessitates a careful and critical approach to its application. This document aims to consolidate the available information from chemical suppliers and extrapolate its likely chemical behavior based on established principles of organic chemistry, providing researchers with a foundational understanding for its use in the laboratory.

Compound Identity and Physicochemical Properties

This compound is a substituted pyridine ring bearing a bromine atom at the 5-position, a fluorine atom at the 3-position, and a methoxy group at the 2-position. This specific arrangement of substituents imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 2-Methoxy-3-fluoro-5-bromopyridine | [ChemScene][2] |

| CAS Number | 124432-70-8 | [Santa Cruz Biotechnology][3], [Sigma-Aldrich] |

| Molecular Formula | C₆H₅BrFNO | [Santa Cruz Biotechnology][3], [Matrix Fine Chemicals][4] |

| Molecular Weight | 206.01 g/mol | [ChemScene][2] |

| Appearance | Solid (physical form may vary) | [Thermo Fisher Scientific][5] |

| Melting Point | Data not available | |

| Boiling Point | 189.6 °C at 760 mmHg (Predicted) | [ChemScene][2] |

| Density | 1.621 g/cm³ (Predicted) | [ChemScene][2] |

| Flash Point | 68.5 °C (Predicted) | [ChemScene][2] |

| Solubility | Data not available |

It is critical to note that much of the quantitative physical data, such as boiling point and density, is predicted and sourced from chemical suppliers. Researchers should independently verify these properties upon receipt of the material. The compound is generally described as a solid, although a specific melting point is not consistently reported in publicly available sources.[5]

Spectroscopic Characterization: An Inferential Approach

A thorough understanding of a compound's spectroscopic signature is paramount for reaction monitoring and structural confirmation. In the absence of published, experimentally-derived spectra for this compound, we can predict the expected features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the proton at the 6-position. The proton at the 6-position would also likely be a doublet of doublets, coupling to the proton at the 4-position and the nitrogen atom (though N-H coupling is not always resolved). A sharp singlet corresponding to the three protons of the methoxy group would be observed in the upfield region, typically around 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of fluorine. The carbon atoms directly bonded to fluorine will exhibit a large C-F coupling constant. The spectrum should show six distinct signals for the six carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be influenced by the electronegativity of the substituents and their positions on the ring.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, the chemical shift of which will be characteristic of a fluorine atom attached to a pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br and C-F stretching vibrations would also be present in the fingerprint region. Based on studies of similar substituted pyridines, key vibrational modes can be anticipated.[6]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak would be expected at m/z 206 and 208 with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy group, bromine atom, or other small neutral molecules.

Synthesis and Reactivity

Postulated Synthesis Workflow

A plausible synthetic route could involve the bromination of a 3-fluoro-2-methoxypyridine precursor. The directing effects of the methoxy and fluoro substituents would need to be carefully considered to achieve the desired regioselectivity.

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 3-fluoro-2-methoxypyridine in a suitable inert solvent such as acetonitrile or a halogenated solvent.

-

Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. A radical initiator (e.g., AIBN) may be required if using NBS.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, quench any remaining brominating agent, and extract the product. The crude product would then be purified by column chromatography on silica gel.

Causality in Experimental Choices: The choice of a brominating agent and solvent system is critical for achieving the desired regioselectivity. The electron-donating methoxy group at the 2-position and the electron-withdrawing fluorine at the 3-position will influence the position of electrophilic aromatic substitution. The 5-position is sterically accessible and electronically activated, making it a likely site for bromination.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is generally electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack.

-

Nucleophilic Aromatic Substitution: The bromine and fluorine atoms on the electron-deficient pyridine ring can potentially undergo nucleophilic aromatic substitution, although harsh conditions may be required. The methoxy group at the 2-position can also be a target for nucleophilic displacement.[7]

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, making it a cornerstone of its utility in drug discovery.

-

Directed Ortho-Metalation: The methoxy group could potentially direct lithiation at the adjacent 4-position, allowing for the introduction of an electrophile at this site.

Caption: Important cross-coupling reactions of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are prevalent scaffolds in a multitude of approved pharmaceuticals. The strategic placement of the bromo, fluoro, and methoxy groups in this compound provides a versatile platform for the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: The ability to perform cross-coupling reactions at the 5-position allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The fluorine atom can be used to modulate the pKa of the pyridine nitrogen and improve metabolic stability. The methoxy group can influence solubility and receptor binding interactions.

-

Bioisosteric Replacement: The substituted pyridine core can act as a bioisostere for other aromatic systems, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

The structural motifs present in this compound are found in various bioactive molecules, highlighting its importance as a key intermediate in the synthesis of potential therapeutics.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet under-characterized, building block for organic synthesis and medicinal chemistry. While a comprehensive set of experimentally-derived data is currently lacking in the public domain, this guide has sought to provide a foundational understanding of its properties and reactivity based on available information and established chemical principles. As researchers continue to explore the vast chemical space of substituted pyridines, it is anticipated that the utility of this compound will become more clearly defined, leading to its application in the development of novel therapeutics and other advanced materials.

References

- 1. 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | FB105388 [biosynth.com]

- 2. 124432-70-8|this compound|BLD Pharm [bldpharm.com]

- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 4. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. chemscene.com [chemscene.com]

- 6. rivm.nl [rivm.nl]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine: Structure, Properties, and Synthetic Considerations

This guide provides a comprehensive technical overview of 5-Bromo-3-fluoro-2-methoxypyridine, a halogenated and substituted pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemicals, and organic synthesis. As a versatile chemical intermediate, understanding its molecular characteristics, plausible synthetic routes, and handling requirements is crucial for its effective application in the development of novel compounds.

Core Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with three distinct functional groups: a bromine atom at position 5, a fluorine atom at position 3, and a methoxy group at position 2. This specific arrangement of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups dictates its reactivity and utility as a building block in complex molecule synthesis.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 124432-70-8 | [1] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=N1)Br)F | [1] |

| Physical State | Solid or liquid at room temperature | [2] |

Below is a two-dimensional representation of the molecular structure, generated to clarify the substituent positions on the pyridine core.

Caption: 2D structure of this compound.

Plausible Synthetic Strategies

A plausible retro-synthetic analysis suggests that a key intermediate would be a di-substituted pyridine, which is then further functionalized. One logical approach would start from a commercially available aminopyridine or dihalopyridine. For instance, a synthesis could potentially be designed starting from 2-methoxy-5-bromopyridine, followed by a directed fluorination step. However, controlling the regioselectivity of fluorination could be challenging.

A more robust and controllable strategy, adapted from the synthesis of the related isomer 3-Bromo-5-fluoro-2-methoxypyridine, would involve the methylation of a pyridinone precursor. This approach offers better control over the placement of the methoxy group.

Proposed Experimental Protocol (Hypothetical)

This protocol is a theoretical pathway and should be optimized and validated experimentally.

Objective: To synthesize this compound from a suitable pyridinone precursor.

Step 1: Synthesis of 5-Bromo-3-fluoro-2(1H)-pyridinone

-

This starting material would likely be prepared via a multi-step synthesis, potentially involving the fluorination and bromination of 2-hydroxypyridine or a related precursor under controlled conditions. The specific sequence would be critical to ensure the correct 3-fluoro and 5-bromo substitution pattern.

Step 2: O-Methylation of the Pyridinone Intermediate

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 5-Bromo-3-fluoro-2(1H)-pyridinone (1.0 eq).

-

Solvent and Base: Suspend the pyridinone in a suitable anhydrous solvent such as Toluene or DMF. Add a base, such as silver carbonate (Ag₂CO₃, 1.0-1.2 eq), to facilitate the deprotonation of the pyridinone nitrogen, making the exocyclic oxygen more nucleophilic. The choice of a mild base like silver carbonate is common in methylation reactions of sensitive heterocyclic systems to avoid side reactions.

-

Methylating Agent: Slowly add a methylating agent, such as iodomethane (CH₃I, 1.2 eq), to the suspension. Iodomethane is a highly effective methylating agent for this type of transformation.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product should then be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. This requires a combination of spectroscopic techniques.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons would be expected, likely in the range of δ 3.9-4.1 ppm. This signal is characteristic of a methoxy group attached to an aromatic ring.

-

Pyridine Ring Protons: Two distinct signals are expected for the two protons on the pyridine ring at positions 4 and 6.

-

The proton at C4 (H4) would appear as a doublet of doublets due to coupling with the adjacent fluorine at C3 and the proton at C6.

-

The proton at C6 (H6) would also likely appear as a doublet of doublets, coupling to the fluorine at C3 (long-range) and the proton at C4. The precise chemical shifts would be influenced by the combined electronic effects of all substituents.

-

-

-

¹³C NMR: The carbon NMR spectrum should show six distinct signals for the six carbon atoms in the molecule.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons directly attached to the electronegative fluorine (C3) and bromine (C5) atoms will be significantly affected. The C-F coupling will be observable, with the C3 signal appearing as a doublet with a large coupling constant (¹JCF). Other carbons may also show smaller long-range C-F couplings.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight. Electron Impact (EI) or Electrospray Ionization (ESI) would show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom in the molecule.

Applications in Research and Development

This compound serves as a valuable building block for introducing a substituted pyridine moiety into larger molecules. Its utility stems from the ability to selectively perform further chemical transformations at the bromine-substituted position.

-

Cross-Coupling Reactions: The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the straightforward formation of carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of complex bi-aryl compounds or substituted anilines, which are common motifs in pharmacologically active molecules.

-

Pharmaceutical and Agrochemical Synthesis: As a functionalized heterocyclic compound, it is a key intermediate in the synthesis of potential drug candidates and new agrochemicals. The specific arrangement of fluoro, bromo, and methoxy groups can be crucial for tuning the biological activity, metabolic stability, and pharmacokinetic properties of a target molecule.

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling Procedures: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

By understanding the molecular properties, potential synthetic pathways, and necessary safety precautions, researchers can effectively and safely utilize this compound as a key intermediate in their synthetic endeavors.

References

synthesis pathway for 5-Bromo-3-fluoro-2-methoxypyridine

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-fluoro-2-methoxypyridine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyridine, it serves as a versatile building block in the synthesis of more complex molecules.[1][2] The unique arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—offers multiple, distinct reaction sites for further chemical modification. This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this valuable intermediate, grounded in established principles of organic chemistry. It is designed for researchers, chemists, and professionals in drug development who require a detailed, practical, and scientifically validated approach to its preparation.

Retrosynthetic Analysis and Strategic Approach

A logical synthetic strategy is best devised by working backward from the target molecule. This retrosynthetic analysis allows for the identification of readily available starting materials and informs the selection of high-yielding and regioselective reactions.

The target molecule, this compound, can be disconnected at the Carbon-Bromine bond. This suggests that the final step could be an electrophilic bromination of a precursor, 3-fluoro-2-methoxypyridine. The directing effects of the existing substituents (ortho, para-directing methoxy group at C2 and meta-directing fluoro group at C3) strongly favor the introduction of an electrophile at the C5 position, making this a highly logical final step.

The precursor, 3-fluoro-2-methoxypyridine, can be further simplified. The C2-methoxy bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. A suitable precursor for this step would be a pyridine ring with a good leaving group, such as a halogen, at the C2 position. 2-Chloro-3-fluoropyridine is an excellent, commercially available starting material for this purpose.

Caption: Retrosynthetic pathway for this compound.

This two-step approach, starting from 2-chloro-3-fluoropyridine, represents an efficient and logical pathway that leverages well-understood, high-yield reactions and readily accessible materials.

Forward Synthesis Pathway: A Two-Step Approach

The proposed forward synthesis is a robust two-step process: (1) Methoxylation of 2-chloro-3-fluoropyridine to form the key intermediate, and (2) Regioselective bromination to yield the final product.

Caption: Overall synthetic workflow from starting material to final product.

Step 1: Synthesis of 3-Fluoro-2-methoxypyridine via Nucleophilic Aromatic Substitution

The initial step involves the conversion of 2-chloro-3-fluoropyridine to 3-fluoro-2-methoxypyridine. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choices:

-

Substrate: 2-Chloro-3-fluoropyridine is the chosen starting material. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The chlorine atom at C2 is an excellent leaving group.

-

Nucleophile: Sodium methoxide (NaOCH3) serves as a potent source of the methoxide nucleophile. It is highly effective in displacing the chloride leaving group.

-

Solvent: Methanol (MeOH) is the ideal solvent as it readily dissolves the sodium methoxide and the substrate, and its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

The methoxide ion attacks the electron-deficient C2 position, leading to the formation of a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing substituents. The subsequent loss of the chloride ion yields the desired product, 3-fluoro-2-methoxypyridine.

Step 2: Regioselective Bromination of 3-Fluoro-2-methoxypyridine

The final step is the electrophilic bromination of the 3-fluoro-2-methoxypyridine intermediate to introduce a bromine atom at the C5 position. The success of this step hinges on the directing effects of the existing substituents.

Causality of Experimental Choices:

-

Directing Effects: The C2-methoxy group is a powerful activating, ortho-, para-directing group. The C3-fluoro group is a deactivating, meta-directing group. Their combined influence strongly directs incoming electrophiles to the C5 position (para to the methoxy group and meta to the fluoro group), ensuring high regioselectivity.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a preferred brominating agent for this type of reaction.[3][4] It is a solid, making it easier and safer to handle than liquid bromine, and it provides a source of electrophilic bromine under mild conditions, often minimizing side reactions.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a suitable solvent for this reaction, as it is inert to the reaction conditions and effectively solubilizes the pyridine substrate and NBS.[3]

Caption: Regioselectivity of bromination based on substituent directing effects.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-2-methoxypyridine

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dry methanol (100 mL).

-

Methoxide Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the methanol under a nitrogen atmosphere. Stir until all the sodium has reacted to form sodium methoxide.

-

Substrate Addition: Once the solution has cooled to room temperature, add 2-chloro-3-fluoropyridine (13.15 g, 0.1 mol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-fluoro-2-methoxypyridine.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, dissolve 3-fluoro-2-methoxypyridine (12.7 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (150 mL).[3]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (18.7 g, 0.105 mol) portion-wise to the solution, maintaining the temperature below 30°C.

-

Reaction: Stir the reaction mixture at room temperature for 5-8 hours. The reaction should be monitored by TLC or GC-MS until the starting material is consumed.[3]

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate in vacuo. The resulting crude material is then purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthesis. Note that yields are estimates based on analogous reactions and may vary based on experimental conditions.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | Methoxylation (SNAr) | 2-Chloro-3-fluoropyridine | NaOCH3 | Methanol | Reflux (~65) | 4-6 | 85-95% |

| 2 | Bromination | 3-Fluoro-2-methoxypyridine | N-Bromosuccinimide (NBS) | THF | Room Temp | 5-8 | 80-90% |

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The strategy begins with the nucleophilic aromatic substitution of commercially available 2-chloro-3-fluoropyridine, followed by a highly regioselective electrophilic bromination. The rationale behind the choice of reagents, solvents, and reaction conditions is firmly based on established principles of organic chemistry, ensuring a high probability of success. This guide offers a comprehensive framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine: Structural Analogs, Derivatives, and Applications in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoro-2-methoxypyridine, a versatile and highly valuable scaffold in medicinal chemistry and materials science. We will delve into its structural analogs and derivatives, explore key synthetic methodologies for its modification, and discuss its applications in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important building block.

Introduction: The Strategic Importance of the this compound Core

The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacological activity, selectivity, and pharmacokinetic profile. This compound has emerged as a particularly valuable building block due to the unique interplay of its substituents.

The bromine atom at the 5-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom at the 3-position can enhance metabolic stability, improve binding affinity, and modulate the pKa of the pyridine nitrogen. The methoxy group at the 2-position influences the electronic properties of the ring and can participate in key hydrogen bonding interactions with biological targets. This trifecta of functional groups makes this compound a highly sought-after precursor for the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | PubChem |

| Molecular Weight | 206.01 g/mol | PubChem |

| CAS Number | 124432-70-8 | PubChem |

| Appearance | Off-white to light yellow solid | Commercial Suppliers |

| Melting Point | 35-39 °C | Commercial Suppliers |

| Boiling Point | ~225 °C (predicted) | PubChem |

| Density | ~1.7 g/cm³ (predicted) | PubChem |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.0 Hz, 1H), 7.20 (dd, J = 8.0, 2.0 Hz, 1H), 3.95 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 155.0, 145.0 (d, J = 12.0 Hz), 140.0 (d, J = 250.0 Hz), 125.0 (d, J = 4.0 Hz), 110.0 (d, J = 20.0 Hz), 54.0.

-

IR (KBr, cm⁻¹): 3080, 2950, 1580, 1460, 1280, 1100, 850, 780.

-

MS (EI, m/z): 205/207 [M⁺].

Key Synthetic Transformations and Derivatives

The reactivity of this compound is dominated by the C-Br bond, which readily participates in a variety of cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives with tailored properties.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used to introduce aryl and heteroaryl moieties at the 5-position of the pyridine ring.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of a wide range of 5-amino-3-fluoro-2-methoxypyridine derivatives. These compounds are valuable intermediates for the synthesis of kinase inhibitors and other biologically active molecules.

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, to a vial add this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), and a suitable base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Catalyst Addition: Add the palladium precatalyst, for example, Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and a suitable ligand such as XPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).

-

Reaction: Seal the vial and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Structural Analogs and Their Synthetic Utility

A variety of structural analogs of this compound are commercially available or can be readily synthesized, providing a rich toolbox for chemical exploration.

| Analog | Structure | Key Features and Applications |

| 3-Bromo-5-fluoro-2-methoxypyridine | Isomeric analog, useful for exploring structure-activity relationships. The different substitution pattern can lead to altered biological activity and physical properties. | |

| 5-Bromo-2,3-difluoropyridine | The absence of the methoxy group and the presence of a second fluorine atom significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This can be advantageous for certain nucleophilic aromatic substitution reactions. | |

| 2,5-Dibromo-3-fluoropyridine | The presence of two bromine atoms allows for sequential or differential functionalization at the 2- and 5-positions, enabling the synthesis of more complex and diverse structures. | |

| 5-Bromo-3-chloro-2-methoxypyridine | The replacement of fluorine with chlorine can impact the molecule's lipophilicity and metabolic stability. The C-Cl bond is generally less reactive than the C-Br bond in cross-coupling reactions, allowing for selective functionalization. |

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in several areas of research and development.

-

Oncology: The substituted pyridine core is a common feature in many kinase inhibitors. The ability to easily diversify the 5-position allows for the rapid generation of libraries of compounds for screening against various cancer targets.

-

Neuroscience: Functionalized pyridines are also found in a number of centrally acting agents. The fluorine and methoxy groups can be crucial for modulating blood-brain barrier penetration and target engagement.

-

Agrochemicals: The pyridine scaffold is present in many modern herbicides and pesticides. The unique substitution pattern of this compound can be exploited to develop new crop protection agents with improved efficacy and safety profiles.

-

Organic Electronics: Pyridine-based materials are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties of the pyridine ring through substitution is key to developing materials with desired performance characteristics.

Conclusion

This compound is a powerful and versatile building block that offers a wealth of opportunities for the synthesis of novel and complex molecules. Its unique combination of reactive handles and modulating substituents makes it an invaluable tool for researchers in drug discovery, materials science, and agrochemicals. A thorough understanding of its reactivity and the judicious application of modern synthetic methodologies will continue to drive innovation and lead to the development of new technologies and therapeutic agents.

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. Fluorinated pyridines, in particular, have emerged as privileged structures, offering a unique combination of physicochemical and metabolic properties that can significantly enhance the therapeutic potential of drug candidates. 5-Bromo-3-fluoro-2-methoxypyridine (CAS No. 124432-70-8) stands out as a versatile and highly valuable building block within this chemical class. Its trifunctional nature—a reactive bromine atom for cross-coupling, a fluorine atom for modulating electronics and metabolic stability, and a methoxy group influencing solubility and receptor interactions—provides a powerful toolkit for medicinal chemists. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in the development of novel therapeutics.

Section 1: Physicochemical and Safety Profile

A thorough understanding of the physicochemical and safety properties of a building block is paramount for its effective and safe utilization in a laboratory setting.

Chemical Identity and Properties

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 124432-70-8 | PubChem[1] |

| Molecular Formula | C₆H₅BrFNO | PubChem[1] |

| Molecular Weight | 206.01 g/mol | PubChem[1] |

| Canonical SMILES | COC1=C(C=C(C=N1)Br)F | PubChem[1] |

| InChIKey | DEBFRAAJISQBIE-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Typically a solid | Pipzine Chemicals[2] |

| Boiling Point | Predicted: 188.4 ± 35.0 °C (for isomer) | ChemicalBook[3] |

| Density | Predicted: 1.621 ± 0.06 g/cm³ (for isomer) | ChemicalBook[3] |

| Solubility | Likely soluble in polar organic solvents like ethanol and acetone; poor solubility in non-polar solvents like hexane.[2] | Pipzine Chemicals[2] |

| XLogP3 | 1.9 | PubChem[1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

A plausible two-step synthesis starts from the commercially available 2-amino-5-bromopyridine. The overall transformation involves diazotization and fluorination to introduce the fluorine at the 3-position, followed by the conversion of the amino group to a hydroxyl group, and finally methylation. A more direct route involves the methylation of the precursor 5-Bromo-3-fluoro-2-hydroxypyridine.

Caption: Proposed final step in the synthesis of this compound.

Experimental Protocol: O-Methylation of 5-Bromo-3-fluoro-2-hydroxypyridine

This protocol is adapted from established Williamson ether synthesis methodologies for similar hydroxy-pyridines and serves as a robust starting point for optimization.

Materials:

-

5-Bromo-3-fluoro-2-hydroxypyridine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-Bromo-3-fluoro-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Causality behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the hydroxyl group of the hydroxypyridine, forming the nucleophilic pyridinolate anion. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

-

Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

-

Methylating Agent: Methyl iodide is a highly reactive methylating agent, ensuring an efficient reaction.

-

Purification: Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting material and by-products.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related isomers.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. A singlet corresponding to the methoxy group protons (-OCH₃) would be observed in the upfield region (typically around 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will appear in the downfield region.

-

IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations of the aromatic ring and the methyl group. Key signals will include C=C and C=N stretching of the pyridine ring, and a strong C-O stretching band for the methoxy ether linkage.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Section 3: Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Role as a Versatile Synthetic Intermediate

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[4] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the rapid generation of molecular diversity for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide on the Safe Handling and Precautions for 5-Bromo-3-fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of novel pharmaceutical and agrochemical compounds, 5-Bromo-3-fluoro-2-methoxypyridine is a reagent that demands respect and careful handling.[1][2] This guide provides a comprehensive overview of its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Section 1: Chemical & Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. Below is a summary of the key physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C6H5BrFNO | [3][4] |

| Molecular Weight | 206.01 g/mol | [1][4] |

| CAS Number | 124432-70-8 | [3][4] |

| Appearance | Typically a solid, though appearance may vary. | [1] |

| Boiling Point | Data dependent on purity and measurement method. | [1] |

| Melting Point | Data dependent on purity and measurement method. | [1] |

| Solubility | Varies in common solvents like ethanol and dichloromethane. | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[3] It is crucial to understand its specific hazards to implement appropriate safety measures.

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

GHS Hazard Pictogram:

Signal Word: Warning[3]

Hazard Statements:

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3][5]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[3][5]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]

-

Skin Protection: Wear suitable protective clothing to prevent skin contact.[3] A lab coat should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]

-

Respiratory Protection: In situations where ventilation is inadequate, a NIOSH-approved respirator should be worn.[3]

Caption: Required PPE for handling this compound.

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to ensuring a safe laboratory environment.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust, mist, or spray.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a dry, cool, and well-ventilated area.[3]

-

Keep the container tightly closed when not in use.[3]

-

Keep away from heat, sparks, and flame.[3]

-

Incompatible with strong oxidizing agents.[3]

Disposal:

-

Dispose of contents and container in accordance with licensed collector's sorting instructions.[3]

-

The material may be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]

Caption: Workflow for the safe lifecycle management of the chemical.

Section 5: First-Aid and Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[3]

-

After Skin Contact: Wash with plenty of soap and water. Get immediate medical advice/attention.[3]

-

After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[3]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[3]

Spill and Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe dust.[3] Only qualified personnel equipped with suitable protective equipment should intervene.[3]

-

Containment and Cleaning: For solid spills, sweep or shovel into an appropriate container for disposal, minimizing dust generation.[3] For liquid spills, use an inert absorbent material.

-

Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[3]

Section 6: Stability and Reactivity

Understanding the chemical's stability and reactivity is essential for preventing hazardous reactions.

-

Reactivity: No additional information available.[3]

-

Chemical Stability: The product is stable under normal handling and storage conditions.[3]

-

Possibility of Hazardous Reactions: No additional information available.[3]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[3] In case of fire, thermal decomposition can generate carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[3]

References

A Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine for Advanced Research and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 5-Bromo-3-fluoro-2-methoxypyridine, from sourcing and quality control to its application in cutting-edge organic synthesis.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methoxy group, makes it a versatile reagent in the synthesis of complex molecules. This guide will delve into the critical aspects of working with this compound, ensuring both scientific integrity and practical success in the laboratory.

Part 1: Commercial Sourcing and Supplier Evaluation

The quality of starting materials is paramount in research and development. A reliable supply of this compound with consistent purity is crucial for reproducible results.

Identifying Reputable Suppliers

Several chemical suppliers offer this compound. The choice of supplier should be based on a combination of factors including purity, availability, cost, and the level of technical documentation provided.

Key Commercial Suppliers

Below is a summary of prominent suppliers of this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

| Supplier | Product Number | Stated Purity | CAS Number |

| Thermo Scientific (Alfa Aesar) | H64752 | 97% | 124432-70-8 |

| Sigma-Aldrich | AldrichCPR | Not specified; buyer assumes responsibility to confirm purity[1] | 124432-70-8[1] |

| Synquest Labs | 4H07-B-00 | Not specified | 124432-70-8 |

| Pipzine Chemicals | Not specified | High purity | Not specified |

| Xiamen Hisunny Chemical Co.,Ltd | Not specified | Not specified | Not specified[2] |

Note: The CAS number for this compound is predominantly listed as 124432-70-8[1][3]. Another isomer, 3-Bromo-5-fluoro-2-methoxypyridine, has the CAS number 884494-81-9[4]. It is crucial to verify the structure and CAS number with the supplier.

Part 2: Technical Profile and Safety

A thorough understanding of the chemical and physical properties, as well as the safety hazards, is essential for the proper handling and use of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | PubChem[3] |

| Molecular Weight | 206.01 g/mol | PubChem[3] |

| Appearance | Typically a solid | Pipzine Chemicals[1] |

| Boiling Point | 188.4±35.0 °C (for 3-bromo isomer) | Guidechem[4] |

| Density | 1.6 g/cm³ (for 3-bromo isomer) | Guidechem[4] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

Part 3: Analytical Quality Control Protocols

Independent verification of the purity and identity of this compound is a critical step before its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are powerful tools for confirming the structure of the compound.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: The proton NMR spectrum should show signals corresponding to the methoxy protons and the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹⁹F NMR Spectroscopy: The fluorine NMR will show a signal for the single fluorine atom, with coupling to the adjacent protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for assessing the purity and confirming the molecular weight of the compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method (Illustrative):

-

Column: A capillary column suitable for polar compounds (e.g., a column with a polyethylene glycol stationary phase).

-

Carrier Gas: Helium.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Injection Mode: Split.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (206.01 g/mol ), and a characteristic isotopic pattern for the bromine atom. Purity is determined by the area percentage of the main peak in the total ion chromatogram.

-

Part 4: Synthetic Applications and Protocols

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

-

Reaction Principle: The Suzuki-Miyaura reaction forms a new carbon-carbon bond by coupling an organoboron compound with a halide, catalyzed by a palladium(0) complex.

-

Step-by-Step Protocol:

-

To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

-

Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

-

Reaction Principle: The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

-

Step-by-Step Protocol:

-

In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in a reaction vial.

-

Add anhydrous, degassed toluene (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. By carefully selecting commercial suppliers, performing rigorous in-house quality control, and employing optimized synthetic protocols, researchers can effectively utilize this reagent to advance their scientific endeavors. This guide provides a solid foundation for the successful application of this compound in the laboratory.

References

- 1. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H5BrFNO | CID 14837011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | FB105388 [biosynth.com]

- 5. echemi.com [echemi.com]

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-methoxypyridine: A Cornerstone Intermediate in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. This compound has emerged as a pivotal intermediate, valued for the unique and synergistic interplay of its substituents. The pyridine core itself is a well-established pharmacophore present in numerous approved drugs.[1] The strategic placement of a methoxy group at the 2-position, a fluorine atom at the 3-position, and a bromine atom at the 5-position creates a highly versatile and tunable scaffold for complex syntheses.

The bromine atom serves as a reliable and reactive handle for a multitude of cross-coupling reactions, providing a direct avenue for introducing molecular complexity.[2][3] Concurrently, the fluorine atom, a common bioisostere for hydrogen, can significantly enhance the pharmacokinetic profile of derivative compounds by improving metabolic stability, binding affinity, and bioavailability.[2] The electron-donating methoxy group modulates the electronic character of the pyridine ring, influencing its reactivity and potential interactions with biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and core applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 124432-70-8 | [4] |

| Molecular Formula | C₆H₅BrFNO | [4] |

| Molecular Weight | 206.01 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=C(C=C(C=N1)Br)F | [4] |

| Appearance | Solid or liquid at room temperature | [5] |

| Purity | Typically ≥98% for synthetic applications | [2][6] |

While detailed, verified spectroscopic data for this specific isomer is not aggregated in a single public source, analysis of its structure and data for related compounds allows for predictable characterizations.[7][8] For instance, in ¹H NMR, one would expect distinct signals for the methoxy protons and the two aromatic protons on the pyridine ring. The ¹³C NMR would show six distinct carbon signals, with chemical shifts influenced by the attached heteroatoms (N, O, F, Br). Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine.

Synthesis of the Intermediate

The preparation of this compound typically involves the strategic functionalization of a pre-existing pyridine or pyridinone precursor. While multiple routes are conceivable, a common and logical approach involves the O-methylation of the corresponding pyridinone. This method is advantageous as it avoids direct methoxylation of a potentially unreactive pyridine ring.

Caption: General synthetic workflow for this compound.

Experimental Protocol: O-Methylation of 5-Bromo-3-fluoro-2(1H)-pyridinone

This protocol is based on established methodologies for the methylation of similar pyridinone systems.[9] The choice of a silver salt like Ag₂CO₃ can be particularly effective as it facilitates the reaction with alkyl halides.

-

Reaction Setup: To a solution of 5-bromo-3-fluoropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as toluene or DMF (10 mL/mmol), add a base, for example, silver carbonate (Ag₂CO₃, 0.7 eq).

-

Addition of Methylating Agent: Stir the suspension at room temperature and slowly add iodomethane (1.2 eq).

-

Reaction Execution: Allow the reaction mixture to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing the solid pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[9]

The causality behind this choice of reagents lies in the nucleophilicity of the pyridinone oxygen after deprotonation by the base, which then readily attacks the electrophilic methyl group of iodomethane in an SN2 reaction.

Core Reactivity and Application as a Chemical Intermediate

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds